molecular formula C16H12N2O B571341 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde CAS No. 112009-28-6

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde

Cat. No. B571341
CAS RN: 112009-28-6
M. Wt: 248.285
InChI Key: KUMVINZWWAVEME-UHFFFAOYSA-N
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Description

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C16H12N2O . It has a molecular weight of 248.2836 . This compound is used for experimental and research purposes .


Synthesis Analysis

The synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A yield of 80% was reported in one of the synthesis processes .


Molecular Structure Analysis

The molecular structure of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde consists of 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C16H12N2O/c19-12-14-11-16 (13-7-3-1-4-8-13)18 (17-14)15-9-5-2-6-10-15/h1-12H .


Physical And Chemical Properties Analysis

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is a yellow solid . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including those of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde, are of significant interest in the field of medicinal chemistry . They are known for their diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The synthesis of these derivatives involves various methods, including transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .

One-Pot Synthesis to Pyrazole-4-Carbonitrile

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde can be used in a one-pot condensation process to form the corresponding oxime using formic acid as a medium . Further dehydration of the oxime using a catalytic amount of orthophosphoric acid can afford novel pyrazole-4-carbonitrile . This process is metal-free, cost-effective, and atom-efficient, with excellent yields .

Biological Activities

Compounds bearing the pyrazole moiety, such as 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde, display various biological activities . These include antitumor, antibacterial, antifungal, antiviral, antiparasitic, anti-tubercular, and insecticidal activities .

Cytotoxic Activity

Derivatives of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde have been found to exhibit cytotoxic efficiency . Some of these derivatives have shown excellent cytotoxic activity compared to that of standard reference drugs .

Synthesis of Medicinally Important Compounds

The nitrile group in 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde serves as a versatile precursor for the synthesis of various functional groups . These include carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc.), alcohols, amines, and important heterocycles . It could be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers .

Synthesis of Novel Pyrazoles

Through a sequence of [3 + 2] cycloaddition, 1,5-ester shift, 1,3-H shift, and N-H insertion processes, a series of 4-substituted pyrazoles can be synthesized using 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde .

properties

IUPAC Name

1,5-diphenylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-12-14-11-16(13-7-3-1-4-8-13)18(17-14)15-9-5-2-6-10-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMVINZWWAVEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695774
Record name 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112009-28-6
Record name 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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